

Preclinical Profile of OICR-12694: A Potent and Orally Bioavailable BCL6 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OICR-12694, also identified as JNJ-65234637, is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] As a transcriptional repressor, BCL6 is a key driver in the pathogenesis of several forms of non-Hodgkin lymphoma (NHL), most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2] OICR-12694 disrupts the protein-protein interaction between the BCL6 BTB domain and its co-repressors, thereby inhibiting BCL6 activity and suppressing the growth of BCL6-dependent cancer cells.[1] This document provides a comprehensive overview of the preclinical data for OICR-12694, including its binding affinity, cellular activity, pharmacokinetic properties, and the detailed methodologies of the key experiments conducted.

Data Presentation

Table 1: In Vitro Binding Affinity and Cellular Activity of OICR-12694



Assay Type	Parameter	Value (μM)	Cell Line
Surface Plasmon Resonance (SPR)	KD	0.005	-
SUDHL4 Luc Reporter Assay	EC50	0.089	SUDHL4
Cell Growth Inhibition	IC50	0.092	Karpas-422

Data sourced from a 2023 publication on the discovery of OICR-12694.[1]

Table 2: In Vitro Safety Profile of OICR-12694

Assay	Parameter	Value (μM)
Cytochrome P450 Inhibition (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	IC50	>10
hERG Ion Channel Inhibition	-	Minimal Inhibition

In vitro toxicity assays demonstrated a favorable safety profile for OICR-12694.[1]

Table 3: Pharmacokinetic Parameters of OICR-12694 in Preclinical Models

CL **Dosing** Dose Vss (mL/min/k **Species** t1/2 (h) F (%) Route (mg/kg) (L/kg) g) IV 10 1.8 Mouse 1 1.1 5 Mouse PO 75 2.1 IV 0.5 8.0 4.5 Dog 2 PO 100 Dog



CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. OICR-12694 exhibited low clearance and excellent oral bioavailability in both mice and dogs.[1]

Experimental Protocols BCL6 BTB Domain Binding Assay (Surface Plasmon Resonance)

A surface plasmon resonance (SPR) assay was utilized to determine the direct binding affinity of OICR-12694 to the BCL6 BTB domain.

Methodology:

- Immobilization: Recombinant human BCL6 BTB domain was immobilized on a CM5 sensor chip via standard amine coupling chemistry.
- Analyte Preparation: OICR-12694 was serially diluted in a suitable running buffer (e.g., HBS-EP+) to generate a range of concentrations.
- Binding Measurement: The diluted compound solutions were injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte to the immobilized ligand were monitored in real-time by detecting changes in the refractive index.
- Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the
 association rate constant (ka), dissociation rate constant (kd), and the equilibrium
 dissociation constant (KD).

Cellular Activity Assays

SUDHL4 BCL6 Reporter Assay:

This assay was employed to measure the ability of OICR-12694 to inhibit BCL6 transcriptional repression in a cellular context.

Methodology:

 Cell Culture: SUDHL4 cells, a DLBCL cell line with high BCL6 expression, were engineered to contain a BCL6-responsive luciferase reporter construct.



- Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of OICR-12694 for a defined period.
- Luciferase Measurement: Following treatment, luciferase activity was measured using a luminometer.
- Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal effect is observed, was determined by plotting the luciferase signal against the compound concentration.

Karpas-422 Cell Growth Inhibition Assay:

This assay assessed the anti-proliferative effect of OICR-12694 on a BCL6-dependent DLBCL cell line.

Methodology:

- Cell Seeding: Karpas-422 cells were seeded in 96-well plates at an appropriate density.
- Compound Exposure: The cells were treated with a range of OICR-12694 concentrations for 72 hours.
- Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
- IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of OICR-12694 were evaluated in mice and dogs.

Methodology:

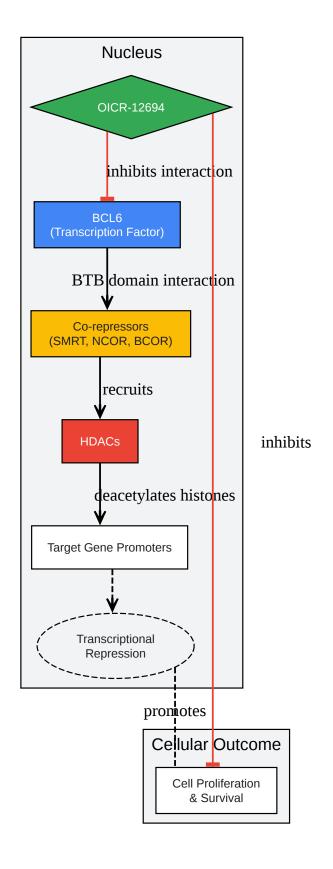
- Animal Models: Male BALB/c mice and beagle dogs were used for these studies.
- Drug Administration: OICR-12694 was administered as a single intravenous (IV) bolus or by oral gavage (PO).



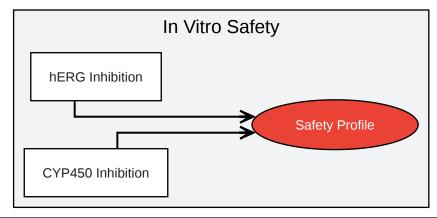
- Blood Sampling: Blood samples were collected at various time points post-dosing.
- Plasma Concentration Analysis: The concentration of OICR-12694 in plasma samples was quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (F) were calculated using non-compartmental analysis.

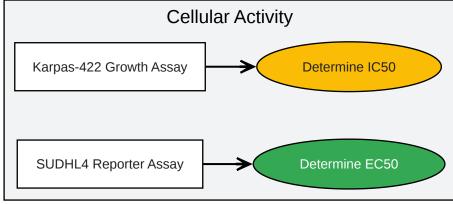
Mandatory Visualizations

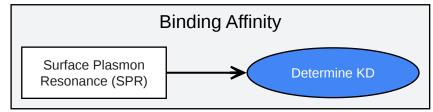




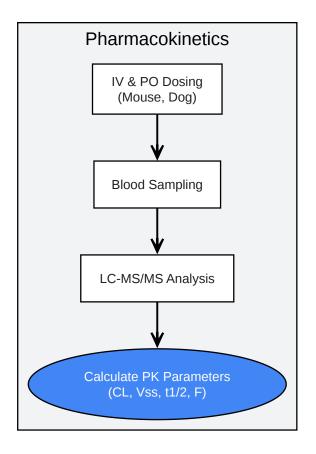


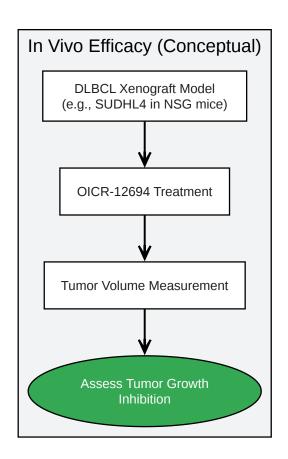












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References

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